molecular formula C8H9BrN2 B1340145 8-Bromo-1,2,3,4-tetrahydro-[1,6]naphthyridine CAS No. 362606-16-4

8-Bromo-1,2,3,4-tetrahydro-[1,6]naphthyridine

Cat. No.: B1340145
CAS No.: 362606-16-4
M. Wt: 213.07 g/mol
InChI Key: ZAUKJNJWYCYMTM-UHFFFAOYSA-N
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Description

8-Bromo-1,2,3,4-tetrahydro-[1,6]naphthyridine is a nitrogen-containing heterocyclic compound This compound is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-1,2,3,4-tetrahydro-[1,6]naphthyridine typically involves the bromination of 1,2,3,4-tetrahydro-[1,6]naphthyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl₄) under reflux conditions. The reaction proceeds as follows:

1,2,3,4-tetrahydro-[1,6]naphthyridine+NBSThis compound\text{1,2,3,4-tetrahydro-[1,6]naphthyridine} + \text{NBS} \rightarrow \text{this compound} 1,2,3,4-tetrahydro-[1,6]naphthyridine+NBS→this compound

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale, with optimized conditions for higher yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-1,2,3,4-tetrahydro-[1,6]naphthyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The tetrahydro structure can be oxidized to form different derivatives.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the tetrahydro ring.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide (NaNH₂) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) under hydrogen atmosphere are typical.

Major Products

The major products depend on the type of reaction. For example, substitution with an amine might yield an amino derivative, while oxidation could produce a ketone or aldehyde derivative.

Scientific Research Applications

8-Bromo-1,2,3,4-tetrahydro-[1,6]naphthyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 8-Bromo-1,2,3,4-tetrahydro-[1,6]naphthyridine involves its interaction with specific molecular targets. The bromine atom and the nitrogen-containing ring structure allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can affect various biological pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydro-[1,6]naphthyridine: Lacks the bromine atom, which may result in different reactivity and biological activity.

    8-Chloro-1,2,3,4-tetrahydro-[1,6]naphthyridine: Similar structure but with a chlorine atom instead of bromine, potentially leading to different chemical properties.

    8-Fluoro-1,2,3,4-tetrahydro-[1,6]naphthyridine: Contains a fluorine atom, which can significantly alter its reactivity and biological interactions.

Uniqueness

The presence of the bromine atom in 8-Bromo-1,2,3,4-tetrahydro-[1,6]naphthyridine makes it unique compared to its analogs. Bromine’s size and electronegativity can influence the compound’s reactivity and its ability to interact with biological targets, potentially leading to distinct biological activities and applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

8-bromo-1,2,3,4-tetrahydro-1,6-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2/c9-7-5-10-4-6-2-1-3-11-8(6)7/h4-5,11H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAUKJNJWYCYMTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=CC(=C2NC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80475914
Record name 8-Bromo-1,2,3,4-tetrahydro-[1,6]naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80475914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

362606-16-4
Record name 8-Bromo-1,2,3,4-tetrahydro-[1,6]naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80475914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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